![molecular formula C18H16N4O2S B2742764 1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 380334-38-3](/img/structure/B2742764.png)

1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

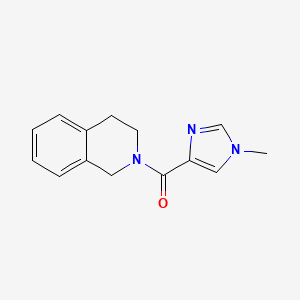

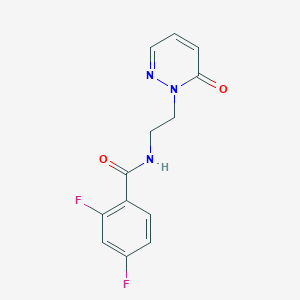

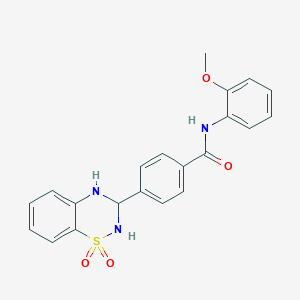

The compound “1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline” is a heterocyclic compound. It contains a 1,3,4-oxadiazol group and two pyridine rings . The bond lengths are in normal ranges and they are similar to the known compound .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the use of elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry . The synthesized compounds were screened for antibacterial activity .Molecular Structure Analysis

The molecular structure of the compound includes one 1,3,4-oxadiazol group and two pyridine rings . The short C—N bond length of 1.277 (3) Å (N2-C1) suggests a localized double bond, and the C—N bond length of 1.461 (4) Å (N1-C2) suggests a localized single bond .Chemical Reactions Analysis

The chemical reactions involved in the formation of 1,3,4-oxadiazole derivatives are complex and involve multiple steps . The presence of lone pair of electron on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid eliminates a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 100–102°C . The 1H NMR (400 MHz, CDCl3) is δ = 7.98–7.43 (m, 7H), 7.12–7.09 (m, 1H), 3.19 (s, 3H); 13C (100 MHz CDCl3) is δ = 160.02, 138.15, 130.29, 127.79, 125.75, 124.56, 123.28, 122.73, 119.59, 119.33, 118.15, 111.91, 55.54 .Scientific Research Applications

Novel Synthetic Methods

1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline is a compound that falls within the scope of research focused on the synthesis and application of heterocyclic compounds. Such compounds, including tetrahydroquinolines and their derivatives, are of significant interest due to their diverse biological and pharmacological properties. Recent studies have explored novel synthetic methodologies for these heterocycles, offering insights into their potential applications.

A study by Yehia, Polborn, and Müller (2002) described a one-pot synthesis method for dihydropyrindines and tetrahydroquinolines via a multi-component process, showcasing the versatility of pyridine derivatives in pharmaceutical chemistry and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002). Similarly, Zhu and Seidel (2016) developed an Ugi reaction incorporating a redox-neutral amine C-H functionalization step, demonstrating the synthetic utility of tetrahydroquinoline derivatives in organic synthesis (Zhu & Seidel, 2016).

Chemical Activation and Derivatization

The electrophilic activation of acetyl-substituted heteroaromatic compounds, including pyridines and quinolines, has been investigated, revealing that these compounds can undergo condensation reactions in superacids, forming dicationic electrophiles (Klumpp et al., 2000). This property is essential for creating complex organic molecules with potential applications in drug development and materials science.

Antimicrobial Properties

Research on the antimicrobial properties of heterocyclic compounds has led to the synthesis of novel derivatives with potential application as antibacterial and antifungal agents. Zaki et al. (2021) synthesized piperidinyl thieno tetrahydroisoquinolines, demonstrating significant antimicrobial activity against various pathogenic strains, highlighting the therapeutic potential of tetrahydroquinoline derivatives (Zaki et al., 2021).

Lewis Acid Catalysis

The use of Lewis acid catalysis in the synthesis of pyrrolidine and tetrahydroquinoline derivatives has been explored, offering efficient routes to these compounds through reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates. Such methodologies provide access to a range of functionalized derivatives with potential utility in chemical research and drug discovery (Lu & Shi, 2007).

Future Directions

properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-16(22-11-3-5-13-4-1-2-6-15(13)22)12-25-18-21-20-17(24-18)14-7-9-19-10-8-14/h1-2,4,6-10H,3,5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFFKMOPKPTFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)

![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)

![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)